beta-Alanylglycine

概要

説明

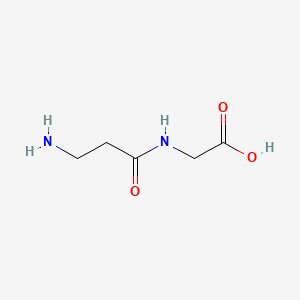

Beta-Alanylglycine: is a dipeptide composed of beta-alanine and glycine residues. It has the molecular formula C5H10N2O3 and a molecular weight of 146.1445. This compound is known for its role in various biochemical processes and is of interest in both scientific research and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: Beta-Alanylglycine can be synthesized through peptide bond formation between beta-alanine and glycine. This involves the reaction of the carboxyl group of beta-alanine with the amino group of glycine, typically in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound often involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified .

化学反応の分析

Types of Reactions: Beta-Alanylglycine can undergo various chemical reactions, including:

Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, often involving reagents like sodium borohydride.

Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Various alkylating or acylating agents under controlled temperature and pH.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield amines or alcohols .

科学的研究の応用

Chemical Applications

Peptide Synthesis:

Beta-Alanylglycine serves as a crucial building block in peptide synthesis. It is utilized in the formation of more complex peptides and proteins, making it valuable for researchers in synthetic biology and biochemistry. The compound's structure facilitates the study of peptide bond formation and stability, which is essential for understanding protein interactions and functions.

Model Compound:

As a model compound, this compound is used to investigate the properties of peptide bonds under various conditions. This research contributes to the development of new synthetic methods and materials in organic chemistry.

Biological Applications

Metabolic Pathways:

this compound plays a role in several metabolic pathways. It is investigated for its potential as a precursor for other biologically active peptides, which may have implications in metabolic regulation and energy homeostasis .

Detection of Microorganisms:

Recent studies have highlighted the use of this compound derivatives in the detection of clinically significant microorganisms. For instance, beta-alanylamino derivatives have been developed as substrates for aminopeptidases, facilitating the identification of bacteria such as Pseudomonas aeruginosa and Serratia marcescens through fluorescent assays . This application underscores its potential in clinical diagnostics.

Medical Applications

Therapeutic Potential:

this compound is being explored for its therapeutic applications, particularly in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and efficacy, making it a candidate for further research in pharmacology .

Bioactive Peptides:

The compound is also examined as a component of bioactive peptides that may exhibit antioxidant or anti-inflammatory properties. These peptides can be utilized in developing functional foods or nutraceuticals aimed at improving health outcomes .

Industrial Applications

Specialty Chemicals:

In industrial settings, this compound is used as an intermediate in the synthesis of specialty chemicals. Its versatility allows for applications across various sectors, including food additives and surfactants .

Production Methods:

Innovative production methods such as microbial fermentation are being developed to synthesize this compound efficiently. This approach not only reduces environmental impact but also enhances yield compared to traditional chemical synthesis methods .

Case Studies

作用機序

The mechanism of action of beta-Alanylglycine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide metabolism, influencing various biochemical processes. The compound can also interact with receptors and transporters, modulating cellular functions and signaling pathways .

類似化合物との比較

Alanylglycine: A dipeptide composed of alanine and glycine, similar in structure to beta-Alanylglycine but with different properties and applications.

Phenylglycine: An arylglycine derivative with distinct chemical and biological properties.

4-Hydroxyphenylglycine: Another arylglycine derivative with unique applications in peptide synthesis and medicinal chemistry.

Uniqueness: this compound is unique due to its specific combination of beta-alanine and glycine residues, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound .

生物活性

Beta-alanylglycine (β-Ala-Gly) is a dipeptide composed of the amino acids beta-alanine and glycine. It has garnered attention for its potential biological activities, particularly in metabolic processes and as a modulator in various physiological functions. This article explores the biological activity of β-Ala-Gly, including its synthesis, metabolic pathways, and implications in health and disease.

1. Synthesis and Metabolic Pathways

This compound can be synthesized through various pathways involving β-alanine, which is an important intermediate in the biosynthesis of coenzyme A (CoA). Recent studies have identified novel metabolic pathways for β-alanine synthesis that involve promiscuous enzymes in bacteria such as Acinetobacter baylyi ADP1. These enzymes can catalyze the conversion of substrates like 1,3-diaminopropane and 3-aminopropanal into β-alanine, suggesting a complex metabolic network that supports the production of this dipeptide under varying environmental conditions .

Table 1: Key Enzymes Involved in Beta-Alanine Synthesis

| Enzyme | Function | Organism |

|---|---|---|

| l-Aspartate Decarboxylase | Converts l-aspartate to β-alanine | Acinetobacter baylyi |

| 2,4-Diaminobutyrate Aminotransferase | Transaminates DAP to form β-alanine | Acinetobacter baylyi |

| 2,4-Diaminobutyrate Decarboxylase | Decarboxylates DAB to produce β-alanine | Acinetobacter baylyi |

2.1 Neuroprotective Effects

β-Ala-Gly has been studied for its neuroprotective properties. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells. In animal models, administration of β-Ala-Gly has shown a reduction in neurodegeneration markers and improved cognitive function .

2.2 Modulation of Muscle Performance

Another significant area of interest is the role of β-Ala-Gly in muscle metabolism. It is suggested that this dipeptide can enhance exercise performance by increasing muscle carnosine levels, which buffers acid during high-intensity activities. This effect is particularly notable in athletes and individuals undergoing resistance training .

3.1 Clinical Trials on Exercise Performance

A randomized controlled trial investigated the effects of β-Ala-Gly supplementation on exercise performance among trained athletes. Results indicated a significant improvement in endurance and reduced fatigue during prolonged exercise sessions compared to a placebo group .

3.2 Neuroprotective Studies

In a study examining neuroprotection, researchers administered β-Ala-Gly to mice subjected to induced oxidative stress. The findings revealed that β-Ala-Gly treatment significantly decreased markers of oxidative damage and improved behavioral outcomes in tests measuring memory and learning abilities .

4. Conclusion

This compound exhibits promising biological activities that could have implications for both athletic performance and neuroprotection. Its synthesis through complex metabolic pathways highlights its significance in various biological systems. Ongoing research will further elucidate its mechanisms of action and potential therapeutic applications.

特性

IUPAC Name |

2-(3-aminopropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-2-1-4(8)7-3-5(9)10/h1-3,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHYJVJAGQLHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181230 | |

| Record name | beta-Alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2672-88-0 | |

| Record name | β-Alanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2672-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002672880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2672-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。